molecular formula C15H6O5 B14682922 4,10a-Epoxycyclopenta[6,7]naphtho[1,2-c]furan-1,3,7(4H)-trione CAS No. 27797-18-8

4,10a-Epoxycyclopenta[6,7]naphtho[1,2-c]furan-1,3,7(4H)-trione

Cat. No.: B14682922
CAS No.: 27797-18-8
M. Wt: 266.20 g/mol
InChI Key: NNRKWIWZSDAVIU-UHFFFAOYSA-N
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Description

4,10a-Epoxycyclopenta[6,7]naphtho[1,2-c]furan-1,3,7(4H)-trione is a complex organic compound with a unique structure that combines elements of cyclopentane, naphthalene, and furan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,10a-Epoxycyclopenta[6,7]naphtho[1,2-c]furan-1,3,7(4H)-trione typically involves multi-step organic reactions. One common method includes the photochemical reaction of 2,3-disubstituted benzofurans, which undergoes photocyclization of the hexatriene system followed by aromatization of the benzene ring through the elimination of a water molecule . Another approach involves the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones .

Industrial Production Methods

Industrial production methods for this compound are less documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

4,10a-Epoxycyclopenta[6,7]naphtho[1,2-c]furan-1,3,7(4H)-trione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the compound to simpler derivatives.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce simpler hydrocarbon structures.

Scientific Research Applications

4,10a-Epoxycyclopenta[6,7]naphtho[1,2-c]furan-1,3,7(4H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,10a-Epoxycyclopenta[6,7]naphtho[1,2-c]furan-1,3,7(4H)-trione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,10a-Epoxycyclopenta[6,7]naphtho[1,2-c]furan-1,3,7(4H)-trione is unique due to its epoxy and cyclopentane moieties, which confer distinct chemical and biological properties

Properties

CAS No.

27797-18-8

Molecular Formula

C15H6O5

Molecular Weight

266.20 g/mol

IUPAC Name

14,17-dioxapentacyclo[9.5.1.01,9.03,7.012,16]heptadeca-2,4,7,9,12(16)-pentaene-6,13,15-trione

InChI

InChI=1S/C15H6O5/c16-9-2-1-6-5-15-7(3-8(6)9)4-10(20-15)11-12(15)14(18)19-13(11)17/h1-5,10H

InChI Key

NNRKWIWZSDAVIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C2=CC3=CC4C5=C(C3(O4)C=C21)C(=O)OC5=O

Origin of Product

United States

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